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Compound Name: PC-Biotin-PEG4-NHS carbonate

Cat. No.: B1193324 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PC-Biotin-PEG4-NHS carbonate is a heterobifunctional linker designed for the spatiotemporal

control of biotin presentation on surfaces. This reagent features three key components: a

photocleavable (PC) linker, a biotin moiety for high-affinity binding to streptavidin and its

analogues, and an N-hydroxysuccinimide (NHS) carbonate ester for covalent attachment to

primary amine groups on various substrates. The integrated polyethylene glycol (PEG4) spacer

enhances solubility and minimizes steric hindrance, making it an ideal tool for a range of

applications in cell biology, diagnostics, and drug delivery.[1][2][3]

The NHS carbonate group reacts efficiently with primary amines (-NH2) on surfaces such as

aminosilanized glass, gold, or silicon nitride to form stable carbamate bonds.[2] The key feature

of this linker is its photocleavable unit, which upon exposure to UV light (typically around 365

nm), cleaves the molecule, releasing the biotinylated species from the surface.[2][4] This allows

for the dynamic control of surface bio-functionality, enabling applications like patterned cell

adhesion, controlled release of captured biomolecules, and advanced biosensor development.

[3]
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Key Features:

Photocleavable Moiety: Enables light-triggered release of biotinylated molecules.[1][4]

Biotin Group: Provides strong and specific binding to streptavidin and avidin.[1]

NHS Carbonate Ester: Facilitates efficient covalent coupling to amine-functionalized

surfaces.[1][2]

PEG4 Spacer: Increases hydrophilicity and reduces steric hindrance.[1]

Applications:

Photo-controlled Bioconjugation: Spatiotemporal control over the immobilization and release

of biomolecules.[1]

Drug Delivery: Light-triggered release of therapeutic agents.[1][5]

Probe Development: Creation of cleavable probes for diagnostics and imaging.[1]

Cell Adhesion Studies: Dynamic control of cell attachment and detachment for cell sorting

and tissue engineering.

Biosensor Development: Reversible immobilization of ligands for reusable sensor surfaces.

Quantitative Data
The following tables summarize quantitative data related to surface functionalization with biotin

and the efficiency of photocleavage, compiled from various studies using similar linkers and

techniques.

Table 1: Surface Density and Binding Capacity of Biotinylated Surfaces
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Surface
Material

Functionalizati
on Method

Biotin Surface
Density
(molecules/cm
²)

Avidin Binding
Capacity
(pmol/cm²)

Reference

Silicon Nitride

Wet-chemical

functionalization

with carboxylic

acid terminated

molecules

(4.8 ± 1.4) x 10¹²

(COOH

groups/cm²)

Not Reported [6]

Quartz

Biotinylated G4-

NH2 PAMAM

dendrimer layer

Not Reported 2.02 [7]

Quartz
Biotinylated 3-

APTMS layer
Not Reported 0.15 [7]

Table 2: Photocleavage Efficiency of Photocleavable Linkers

Linker Type Substrate
Illumination
Conditions

Cleavage
Efficiency

Reference

2-nitrobenzyl

linker

Streptavidin-

coated glass
340 nm UV light ~80% [4][8]

PC-biotin
Microfluidic

chamber surface

UV exposure

(365 nm)

Exponential

decay with a

characteristic

time of 1.6 min

[9]

Coumarin-based

PC linker

Activated

polymeric

surfaces

400-450 nm blue

light

~90% release of

captured cells
[3]

Experimental Protocols
These protocols provide a general framework for the surface functionalization with PC-Biotin-
PEG4-NHS carbonate. Optimization may be required for specific substrates and applications.
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Protocol 1: Functionalization of Glass Surfaces
This protocol describes the aminosilanization of glass slides followed by coupling with PC-
Biotin-PEG4-NHS carbonate.

Materials:

Glass microscope slides

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

(3-Aminopropyl)triethoxysilane (APTES)

Anhydrous toluene

PC-Biotin-PEG4-NHS carbonate

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS), pH 8.5

Deionized (DI) water

Nitrogen or Argon gas

Procedure:

Glass Cleaning:

Immerse glass slides in Piranha solution for 1 hour at room temperature. (CAUTION:

Piranha solution is extremely corrosive and reactive. Handle with appropriate personal

protective equipment in a fume hood).

Rinse extensively with DI water and dry under a stream of nitrogen or argon gas.

Aminosilanization:

Immerse the cleaned and dried slides in a 2% (v/v) solution of APTES in anhydrous

toluene for 1 hour at room temperature.
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Rinse the slides with toluene, followed by ethanol, and finally DI water.

Cure the slides in an oven at 110°C for 30 minutes.

Biotinylation:

Prepare a 1-10 mg/mL solution of PC-Biotin-PEG4-NHS carbonate in anhydrous DMF or

DMSO immediately before use.

Immerse the aminosilanized slides in the PC-Biotin-PEG4-NHS carbonate solution for 2-

4 hours at room temperature in a humidified chamber to prevent evaporation.

Rinse the slides with DMF or DMSO to remove unreacted linker, followed by ethanol and

DI water.

Dry the functionalized slides under a stream of nitrogen or argon and store in a desiccator

at 4°C.

Protocol 2: Functionalization of Gold Surfaces
This protocol details the formation of a self-assembled monolayer (SAM) on a gold surface

followed by EDC/NHS coupling of an amine-terminated linker and subsequent biotinylation. For

direct functionalization, an amine-terminated SAM can be directly reacted with PC-Biotin-
PEG4-NHS carbonate.

Materials:

Gold-coated substrate

11-Mercaptoundecanoic acid (MUA) or other suitable thiol

Ethanol

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS)

PC-Biotin-PEG4-NHS carbonate

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1193324?utm_src=pdf-body
https://www.benchchem.com/product/b1193324?utm_src=pdf-body
https://www.benchchem.com/product/b1193324?utm_src=pdf-body
https://www.benchchem.com/product/b1193324?utm_src=pdf-body
https://www.benchchem.com/product/b1193324?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phosphate-buffered saline (PBS), pH 7.4 and pH 8.5

DI water

Nitrogen or Argon gas

Procedure:

Gold Surface Cleaning:

Clean the gold substrate by UV/ozone treatment for 15-20 minutes or by rinsing with

ethanol and DI water and drying under nitrogen.

SAM Formation (Carboxylic Acid Terminated):

Immerse the gold substrate in a 1 mM solution of MUA in ethanol for at least 18 hours to

form a dense SAM.

Rinse the surface with ethanol and DI water and dry under a stream of nitrogen.

Activation of Carboxylic Acid Groups:

Immerse the MUA-functionalized surface in a freshly prepared solution of 50 mM EDC and

25 mM NHS in PBS (pH 7.4) for 15-30 minutes at room temperature.

Rinse the surface with PBS (pH 7.4).

Biotinylation (via an amine-terminated linker if necessary, or direct coupling to an amine-

terminated SAM):

If using an amine-terminated linker, incubate the activated surface with the linker solution.

For direct coupling to an amine-terminated SAM, immerse the substrate in a 1-10 mg/mL

solution of PC-Biotin-PEG4-NHS carbonate in PBS (pH 8.5) for 2-4 hours at room

temperature.

Rinse with PBS and DI water, then dry under nitrogen.
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Protocol 3: Photocleavage of Biotin from the Surface
Materials:

Biotinylated substrate

UV lamp (e.g., 365 nm)

Appropriate buffer for the intended application

Procedure:

Sample Preparation:

Place the functionalized substrate in a suitable container with buffer. If working with live

cells, use an appropriate cell culture medium.

UV Irradiation:

Expose the substrate to UV light at a wavelength of approximately 365 nm. The optimal

exposure time and intensity will depend on the specific application and the desired degree

of cleavage and should be determined empirically.[2][4] A typical starting point is 1-5

mW/cm² for 5-30 minutes.[2]

Post-Cleavage Processing:

After irradiation, the biotinylated molecules will be released from the surface. The surface

can be washed to remove the cleaved molecules. The released molecules in the

supernatant can be collected for further analysis if desired.
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Caption: Workflow for surface functionalization and photocleavage.
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Caption: Light-induced ligand release to trigger cell signaling.
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Logical Relationship of PC-Biotin-PEG4-NHS Carbonate
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Caption: Functional components of the photocleavable linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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